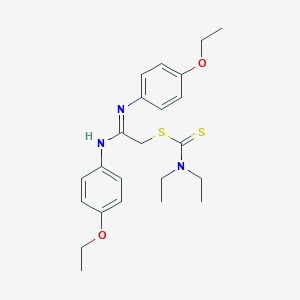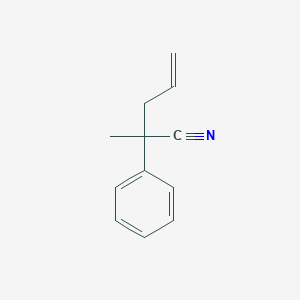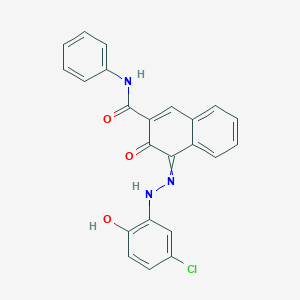
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, also known as Sudan III, is a synthetic dye commonly used in the textile and food industry for coloring purposes. However, recent scientific research has shown that Sudan III possesses unique properties that make it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is not fully understood. However, it is believed that 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III interacts with cellular membranes and proteins, leading to changes in their structure and function. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many diseases, including cancer. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In cancer, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has several advantages for lab experiments, including its low cost, easy availability, and ease of use. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III research, including the development of new synthetic methods for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III derivatives with enhanced properties, the optimization of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III conjugates for drug delivery, and the exploration of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, further studies are needed to elucidate the mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III and its potential toxicity in vivo.
Méthodes De Synthèse
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be synthesized through a multistep process involving the condensation of 2-naphthol and aniline, followed by diazotization and coupling with 5-chloro-2-hydroxybenzenediazonium chloride. The resulting compound is then acetylated with acetic anhydride to yield 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III.
Applications De Recherche Scientifique
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been extensively studied for its potential use in various biomedical applications, including cancer diagnosis and treatment, drug delivery, and imaging. In cancer diagnosis, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to selectively stain cancerous tissues, making it a useful tool for the detection of tumors. In drug delivery, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be conjugated with drugs to enhance their solubility and targeting efficiency. In imaging, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties.
Propriétés
Numéro CAS |
104229-67-6 |
|---|---|
Nom du produit |
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide |
Formule moléculaire |
C23H16ClN3O3 |
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H16ClN3O3/c24-15-10-11-20(28)19(13-15)26-27-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)25-16-7-2-1-3-8-16/h1-13,28-29H,(H,25,30) |
Clé InChI |
XMFOROWMGKJARF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



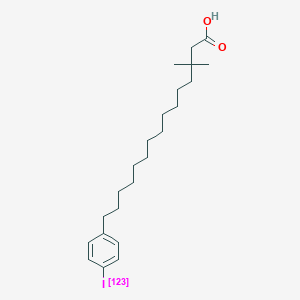


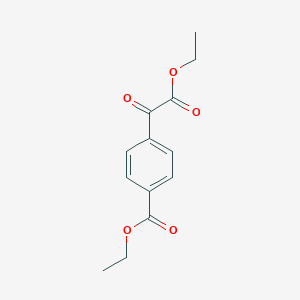
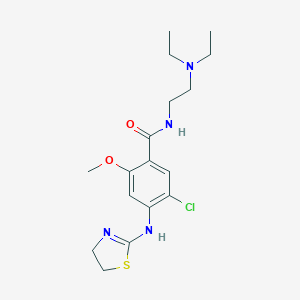
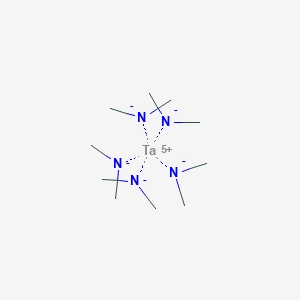


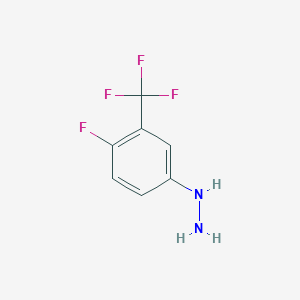
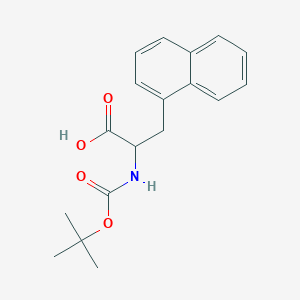
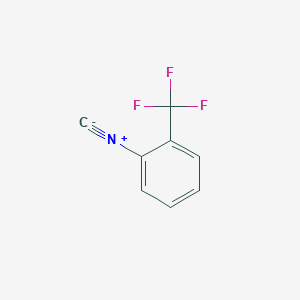
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
